molecular formula C17H12FNO3 B2920205 Methyl 1-(3-fluorobenzoyl)-1H-indole-3-carboxylate CAS No. 332898-29-0

Methyl 1-(3-fluorobenzoyl)-1H-indole-3-carboxylate

Cat. No.: B2920205
CAS No.: 332898-29-0
M. Wt: 297.285
InChI Key: QRMYFPCLBUSPIJ-UHFFFAOYSA-N
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Description

Methyl 1-(3-fluorobenzoyl)-1H-indole-3-carboxylate (CAS: 1247098-20-9) is an indole-3-carboxylate derivative characterized by a 3-fluorobenzoyl group at the N1 position and a methyl ester at the C3 position. This compound has been discontinued commercially but remains relevant in structural and pharmacological studies due to its substitution pattern . Its core indole scaffold and functional groups make it a candidate for comparison with other indole-based compounds in terms of synthesis, crystallography, and bioactivity.

Properties

IUPAC Name

methyl 1-(3-fluorobenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c1-22-17(21)14-10-19(15-8-3-2-7-13(14)15)16(20)11-5-4-6-12(18)9-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMYFPCLBUSPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-fluorobenzoyl)-1H-indole-3-carboxylate typically involves the reaction of 3-fluorobenzoyl chloride with indole-3-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-fluorobenzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl 1-(3-fluorobenzoyl)-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(3-fluorobenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

a. Fluorinated Benzoyl/Benzyl Derivatives

  • FDU-PB-22 (Naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate): Features a 4-fluorobenzyl group at N1 and a naphthyl ester at C3. Synthesized as a third-generation synthetic cannabinoid (SCB) with enhanced potency at cannabinoid receptors (CBRs) .
  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate : Replaces the indole core with indazole and substitutes N1 with 4-fluorobenzyl. Synthesized via nucleophilic substitution of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene .

b. Methyl and Halogenated Indole Derivatives

  • Methyl 1-methyl-1H-indole-3-carboxylate : Substitutes N1 with a methyl group. Crystal structure (space group Pbcm) reveals planarity, with N1–C11 and C7–C9 bond lengths of 1.453(3) Å and 1.467(3) Å, respectively. Hydrogen-bonded sheets stabilize the lattice .
  • Methyl 5-fluoro-1H-indole-2-carboxylate : Fluorine at C5 and ester at C2. Exhibits distinct hydrogen-bonding patterns compared to C3-substituted analogs .
  • Ethyl 1-acetamido-2-methyl-5-(trifluoromethoxy)-1H-indole-3-carboxylate : Combines trifluoromethoxy and acetamido groups, synthesized via extended reaction protocols .

c. Ester Group Modifications

  • Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (5-Fluoro-SDB-005): A regulated SCB with a quinolinyl ester and 5-fluoropentyl chain at N1 .
  • FIC (Methyl 1-(3-butyl-4-oxo-furochromen-2-yl)-1H-indole-3-carboxylate): Contains a fused furan-chromenone substituent, synthesized as a photocatalyst for α-arylation and polymerization .

Structural and Crystallographic Analysis

Compound Substituents Space Group Key Bond Lengths (Å) Hydrogen Bonding Reference
Methyl 1-(3-fluorobenzoyl)-indole-3-carboxylate N1: 3-fluorobenzoyl; C3: COOCH3 N/A N/A N/A
Methyl 1-methyl-indole-3-carboxylate N1: CH3; C3: COOCH3 Pbcm N1–C11: 1.453(3); C7–C9: 1.467(3) 2D sheets via C–H⋯O bonds
FDU-PB-22 N1: 4-fluorobenzyl; C3: naphthyl N/A N/A N/A
Methyl 1-(4-fluorobenzyl)-indazole-3-carboxylate N1: 4-fluorobenzyl; indazole core N/A N/A Weak C–H⋯O interactions
  • Planarity : Methyl 1-methyl-indole-3-carboxylate exhibits molecular planarity due to mirror plane symmetry in Pbcm , whereas bulkier substituents (e.g., 3-fluorobenzoyl) may disrupt coplanarity.
  • Hydrogen Bonding : C3 esters with smaller substituents (e.g., methyl) form robust 2D networks, while bulkier groups (e.g., naphthyl) may reduce lattice stability .

Pharmacological and Regulatory Context

  • Synthetic Cannabinoids: FDU-PB-22 and 5-Fluoro-SDB-005 are SCBs with high CBR affinity, leading to regulation in multiple jurisdictions .
  • Antifungal Activity : Methyl 1-(1,1-dimethylprop-2-en-1-yl)-1H-indole-3-carboxylate, a natural product derivative, shows antifungal properties .
  • Photocatalysts: FIC demonstrates utility in organic synthesis under LED irradiation, highlighting non-pharmacological applications of indole carboxylates .

Biological Activity

Methyl 1-(3-fluorobenzoyl)-1H-indole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly as an inhibitor of monoamine oxidase B (MAO-B). This article reviews its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a fluorobenzoyl group attached to an indole structure. The synthesis typically involves acylation reactions where the indole derivative is reacted with 3-fluorobenzoyl chloride in the presence of a base to form the desired ester. The yield and purity of the compound can be optimized through various reaction conditions, including temperature and solvent choice.

Inhibition of Monoamine Oxidase B (MAO-B)

One of the most notable biological activities of this compound is its potent inhibition of MAO-B. Studies have shown that this compound exhibits a significant inhibitory effect, with an IC50 value in the submicromolar range (approximately 777 nM) . This inhibition is crucial because MAO-B is involved in the metabolism of neurotransmitters such as dopamine, and its inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like Parkinson's disease.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has indicated that modifications to the indole ring and the fluorobenzoyl group can significantly affect the inhibitory potency against MAO-B. For instance, compounds with different substitutions at the indole nitrogen or variations in the benzoyl moiety have been synthesized and evaluated for their biological activity. These studies suggest that specific structural features are essential for maintaining high levels of MAO-B inhibition .

The mechanism by which this compound exerts its effects primarily involves competitive inhibition at the active site of MAO-B. Molecular docking studies have provided insights into how this compound interacts with the enzyme, indicating that it binds effectively to key residues within the active site, thereby blocking substrate access .

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • MAO-B Inhibition : In vitro assays demonstrated that this compound achieved over 66% inhibition at a concentration of 10 µM, showcasing its potential as a therapeutic agent for neurodegenerative diseases .
  • Cytotoxicity Assessments : Further evaluations revealed that while exhibiting potent MAO-B inhibition, this compound also displayed acceptable cytotoxicity profiles in various cell lines, suggesting a favorable therapeutic index for potential drug development .

Comparative Analysis

The following table summarizes key findings related to this compound compared to other similar compounds:

Compound NameIC50 (nM)Selectivity IndexNotes
This compound777>120Potent MAO-B inhibitor
RasagilineN/A>50Established MAO-B inhibitor
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamideN/AN/ANovel lead compound with selective activity

Q & A

Q. What synthetic methodologies are optimal for preparing Methyl 1-(3-fluorobenzoyl)-1H-indole-3-carboxylate, and how can reaction yields be improved?

The synthesis typically involves esterification of the indole-3-carboxylic acid precursor with methanol under acidic catalysis, followed by benzoylation at the 1-position using 3-fluorobenzoyl chloride. Key parameters include:

  • Catalyst selection : Use H₂SO₄ or HCl for esterification, as these acids enhance nucleophilic attack by methanol .
  • Temperature control : Maintain 60–80°C during benzoylation to minimize side reactions (e.g., over-acylation) .
  • Purification : Column chromatography with toluene/ethyl acetate (8:2) effectively isolates the product .
    Yield improvements require stoichiometric optimization of benzoylation reagents and inert atmosphere conditions to prevent hydrolysis .

Q. How can X-ray crystallography confirm the molecular structure of this compound, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key steps include:

  • Crystallization : Slow evaporation of a dichloromethane/methanol solution yields suitable crystals .
  • Data collection : MoKα radiation (λ = 0.71073 Å) at 173 K minimizes thermal motion artifacts .
  • Refinement : Use SHELXL for small-molecule refinement and SHELXS for structure solution. These programs robustly handle hydrogen atom placement and anisotropic displacement parameters .
    Space group determination (e.g., orthorhombic Pbcm) and hydrogen-bonding network analysis validate the planar indole core and fluorobenzoyl orientation .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s bioactivity, particularly for enzyme inhibition or receptor modulation?

  • Target selection : Prioritize enzymes/receptors with known indole-carboxylate interactions (e.g., kinases, cannabinoid receptors) .
  • Assay protocols :
    • Kinase inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes. IC₅₀ values are calculated via dose-response curves .
    • Receptor binding : Radioligand displacement assays (e.g., [³H]CP-55,940 for cannabinoid receptors) quantify affinity (Kᵢ) .
  • Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Q. What strategies resolve contradictions in crystallographic data, such as low-resolution or twinned crystals?

  • Data collection : Optimize crystal mounting to reduce absorption effects. Use synchrotron radiation for high-resolution datasets .
  • Twinning analysis : Employ SHELXD for twin law identification and SHELXL for detwinning via HKLF 5 format .
  • Validation tools : Cross-check with PLATON ADDSYM to detect missed symmetry operations .
    For low-resolution data (<1.0 Å), prioritize isotropic refinement and restrain geometric parameters to prevent overfitting .

Q. How can NMR and HPLC be optimized for purity analysis and structural elucidation?

  • NMR :
    • Use CDCl₃ for solubility and assign peaks via 2D experiments (¹H-¹³C HSQC, HMBC). The fluorobenzoyl group shows distinct ¹⁹F coupling (~ -110 ppm) .
  • HPLC :
    • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Retention time ~12–14 minutes .
  • Purity thresholds : ≥98% by UV detection (λ = 301 nm) ensures suitability for biological assays .

Q. What methodologies address discrepancies between computational modeling and experimental data in structure-activity relationship (SAR) studies?

  • Docking validation : Cross-validate AutoDock Vina or Glide results with SCXRD-derived conformations .
  • Free-energy perturbation (FEP) : Quantify binding energy differences when substituting the 3-fluorobenzoyl group .
  • Experimental corroboration : Synthesize analogs (e.g., replacing fluorine with chloro) and compare IC₅₀ values to refine SAR models .

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